molecular formula C5H6O3 B1357016 2,5-Dihydro-furan-2-carboxylic acid CAS No. 22694-55-9

2,5-Dihydro-furan-2-carboxylic acid

Cat. No. B1357016
CAS RN: 22694-55-9
M. Wt: 114.1 g/mol
InChI Key: WZYOOTIVROCFMO-UHFFFAOYSA-N
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Description

2,5-Dihydro-furan-2-carboxylic acid, also known as 2,5-Furandicarboxylic acid (FDCA), is an organic chemical compound consisting of two carboxylic acid groups attached to a central furan ring . It is a renewable, greener substitute for terephthalate in the production of polyesters . It is widely used as a precursor for the synthesis of bio-based polyesters and various other polymers .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydro-furan-2-carboxylic acid consists of a furan ring with two carboxylic acid groups attached at the 2 and 5 positions . The structure of a polymer, poly(ethylene furanoate) (PEF), which is a type of linear homopolymer of FDCA, has been determined in a semi-quantitative way, using X-ray fiber diffraction method .


Chemical Reactions Analysis

In the carboxylation reaction, salt mixtures composed of alkali furan-2-carboxylate (furoate) and alkali carbonate (M 2 CO 3) are heated under CO 2 in the absence of solvent or catalysts to form furan-2,5-dicarboxylate (FDCA 2−), which is subsequently protonated to produce FDCA .

Scientific Research Applications

Production of Renewable Plastics

2,5-Dihydro-furan-2-carboxylic acid (FDCA) is used in the production of polyethylene furanoate, a renewable plastic . The process involves converting fructose to FDCA. Fructose is dehydrated to hydroxymethylfurfural (HMF) at high yields using a g-valerolactone (GVL)/H2O solvent system. HMF is subsequently oxidized to FDCA over a Pt/C catalyst with 93% yield .

Monomer and Polymer Synthesis

FDCA is an intriguing precursor for monomer and polymer synthesis . It has potential as a substitute for a variety of petrochemicals, such as terephthalic acid and adipic acid. Potential applications for FDCA include polyesters, polyurethanes, and polyamides .

Production of Polyethylene 2,5-furandicarboxylate (PEF)

PEF is a copolymer of ethylene glycol and FDCA . PEF has improved mechanical properties compared to polyethylene terephthalate, such as higher glass transition temperature and improved tensile modulus .

Synthesis of Single-Molecule Magnet

2-Furoic acid, a derivative of FDCA, is used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .

5. Synthesis of Orally Active Antidiabetic Vanadyl Complex 2-Furoic acid is also used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .

Development of FDCA-based Organogelators

FDCA is used in the development of organogelators that self-assemble into fibrillar networks stabilized by hydrogen bonding . This is a new application as FDCA has never been used in the context of organogels before .

Mechanism of Action

The mechanism of action of 2,5-Dihydro-furan-2-carboxylic acid involves the hydrogen abstraction of the furan ring in cesium 2-furoate (FA-Cs) by CO 32− and subsequent CO 2 electrophilic addition to form C C bond, and the former step is rate-determining for the reaction .

Safety and Hazards

The European Food Safety Authority concluded that the substance furan-2,5-dicarboxylic acid does not raise a safety concern for the consumer when used as a monomer in the production of polyethylene furanoate (PEF) polymer and the migration of the substance itself does not exceed 5 mg/kg food .

Future Directions

The U.S. Department of Energy designated 2,5-furandicarboxylic acid (FDCA) as one of the “Top Value-Added Chemicals from Biomass” . The production of FDCA from hemicellulose-derived furfural of non-edible biomass has attracted much great attention . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

properties

IUPAC Name

2,5-dihydrofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOOTIVROCFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480174
Record name 2,5-Dihydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-furan-2-carboxylic acid

CAS RN

22694-55-9
Record name 2,5-Dihydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22694-55-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2,5-dihydrofuran-2-carboxylic acid derivatives in chemical synthesis?

A: 2,5-Dihydrofuran-2-carboxylic acid esters, particularly those with alkyl substituents, serve as valuable precursors for generating alkyl radicals. This is achieved through thermal decomposition in the presence of a radical initiator. The generated radicals can then participate in various reactions, such as halogen abstraction or addition to alkenes. []

Q2: Can you elaborate on the mechanism of alkyl radical generation using 2,5-dihydrofuran-2-carboxylic acid derivatives?

A: The process begins with hydrogen abstraction from the 2,5-dihydrofuran ring, facilitated by a radical initiator. This generates a 2,5-dihydrofuranyl radical. Subsequently, this radical undergoes β-scission, leading to the release of carbon dioxide and the desired alkyl radical. []

Q3: How does the structure of the alkyl ester influence the efficiency of radical generation from 2,5-dihydrofuran-2-carboxylic acid derivatives?

A: While the provided research focuses on 2-methyl-2,5-dihydrofuran-2-carboxylic acid esters, it highlights that a competing pathway involves the loss of a methyl group, leading to the formation of an alkyl benzoate. This suggests that the nature of the alkyl substituent can influence the selectivity of radical generation and potentially impact the overall efficiency of the process. []

Q4: Are there any electrochemical methods for synthesizing 2,5-dihydrofuran-2-carboxylic acids?

A: While specific details are not provided in the abstract, one of the research papers mentions the electrosynthesis of 2,5-dihydrofuran-2-carboxylic acids. [] This suggests that electrochemical approaches may offer alternative synthetic routes to these compounds. Further investigation into this specific research paper would be necessary to uncover the details of the electrosynthesis method.

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